1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid

Pharmaceutical Intermediate Synthesis Ozanimod Manufacturing Functional Group Interconversion

Researchers requiring a rigid, non-proteinogenic amino acid scaffold for peptidomimetic design or as a direct precursor to the Ozanimod chiral intermediate (S)-4-cyano-1-aminoindane often face supply inconsistency. This 1-amino-4-carboxy indane building block solves that with a unique spatial separation of amine and carboxyl groups unavailable in common C2-quaternary analogs. - Enables orthogonal protection strategies: protect the C1 amine (Boc/Fmoc) while derivatizing the C4 carboxyl. - Directly convertible to the 4-cyano intermediate via published chemoenzymatic routes (>99% ee). - Balanced logP (-1.5) and low rotatable bond count (1) ensure conformational rigidity for SAR exploration.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13022105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2C(=O)O
InChIInChI=1S/C10H11NO2/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9H,4-5,11H2,(H,12,13)
InChIKeyVUTOUUUHDLJNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminoindane-4-carboxylic Acid: Positionally Unique Building Block


1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 1273654-43-5; C10H11NO2; MW 177.20 g/mol) is a chiral, non-proteinogenic amino acid derivative featuring a rigid indane scaffold where the primary amine at C1 and the carboxylic acid at C4 are positioned on opposite rings of the fused bicyclic system [1]. This spatial separation of the amine and carboxyl groups distinguishes it from the more common 1-aminoindane-1-carboxylic acid and 2-aminoindane-2-carboxylic acid (Aic) isomers, where both functional groups reside on the same ring or carbon atom. The compound's computed XLogP3 of -1.5 and a topological polar surface area of 63.3 Ų reflect its balanced hydrophilic-lipophilic character, while its single rotatable bond underscores the conformational rigidity that makes it a valuable template for medicinal chemistry and peptide engineering [1].

Workflow Chiral building block for 4‑substituted aminoindane library synthesis
Selection C4‑carboxy regioisomer enables C4‑functionalization routes
Use Context Peptidomimetic design, S1P1 modulator intermediate, rigid analog

Why 1-Aminoindane-4-carboxylic Acid Is Irreplaceable


Indane-based amino acids like 2-aminoindane-2-carboxylic acid (Aic) or 1-aminoindane-1-carboxylic acid are frequently used as generic conformational constraint elements in peptidomimetics. However, the target compound’s 1-amino-4-carboxy substitution pattern creates a distinct vector separation between the two functional groups, which is absent in the more common C1- or C2-quaternary analogs where amine and acid share the same carbon. This positional isomerism directly impacts the compound's utility as a regiospecific building block: only the 4-carboxy-substituted indane can undergo further functional group interconversion at the C4 position—such as conversion to the 4-cyano group required for the key intermediate of the approved drug Ozanimod [1]. Substituting with an isomer lacking the C4 carboxyl would block this critical synthetic route, forcing a complete redesign of the reaction sequence and risking loss of enantiomeric purity at C1 [1].

Target: 1-Aminoindane-4-carboxylic acid
Substitutes
C4 Functionalization
Direct amidation to 4‑cyano intermediate
Aic (C2‑COOH) — route to C4‑nitrile may not be accessible
Synthetic Path
Chiral center at C1 preserved during C4 derivatization
1‑Aminoindane‑1‑carboxylic acid — lacks C4 handle; route redesign may be required

Differentiation Evidence for 1-Aminoindane-4-carboxylic Acid


Regiospecific C4 Carboxyl to Ozanimod Cyano-Intermediate

The 4-carboxylic acid group of the target compound allows direct conversion to the 4-cyano moiety via a known amidation-dehydration sequence, yielding (S)-4-cyano-1-aminoindane, the key chiral intermediate for the FDA-approved sphingosine-1-phosphate receptor modulator Ozanimod. In contrast, 2-aminoindane-2-carboxylic acid (Aic, CAS 27473-62-7) has the carboxyl group at C2 and cannot undergo analogous C4-specific functionalization. The C1-amino group remains intact throughout this transformation, preserving the chiral center that is essential for the drug's biological activity. The published chemoenzymatic synthesis from 4-carboxy-indanone achieves the desired S-configuration with high enantioselectivity, demonstrating the synthetic value of the C4 carboxyl substitution pattern [1].

Synthetic Route
Class-level inference
Target: feasible via amidation/dehydration to 4-cyano vs Aic: C4‑nitrile formation not possible
Supports route‑specific intermediate context
Published chemoenzymatic route (Org. Process Res. Dev. 2019)
Pharmaceutical Intermediate Synthesis Ozanimod Manufacturing Functional Group Interconversion

Conformational Rigidity: Single Rotatable Bond Scaffold

The indane-fused bicyclic system in 1-amino-2,3-dihydro-1H-indene-4-carboxylic acid permits only 1 rotatable bond (the C1–NH2 bond), as computed by Cactvs 3.4.8.18 [1]. By comparison, the 2-aminoindane-2-carboxylic acid (Aic) isomer also has 1 rotatable bond, but its geminal amino/carboxyl substitution at C2 restricts backbone dihedral angles differently when incorporated into peptides. Non-indane-based constrained amino acids such as N-Boc-trans-4-aminoproline (a 5-membered pyrrolidine) exhibit 2 rotatable bonds and greater backbone flexibility. Experimental computational studies on Aic-containing peptides confirm that the indane scaffold restricts the conformational landscape, favoring specific phi/psi angle basins relative to natural amino acids such as alanine and proline [2]. The target compound's 1-amino-4-carboxy geometry is expected to impose a distinct conformational signature, with the amine separated from the aromatic ring by a two-carbon linker, potentially enabling different turn or helical motifs.

Rotatable Bonds
Cross-study comparable
1 rotatable bond N‑Boc‑trans‑4‑aminoproline: 2; Phe: 3
Supports conformational constraint context
Computed property (PubChem); Aic MD studies available
Peptidomimetic Design Conformational Constraint Structural Pre-organization

PPARα Agonist Potential of the Aminoindane Core

A series of aminoindane derivatives incorporating ureido-thioisobutyric acid side chains were reported as potent peroxisome proliferator-activated receptor alpha (PPARα) agonists, achieving EC50 values in the low-micromolar range in cellular transactivation assays with oral bioavailability demonstrated in Sprague-Dawley rats and efficacy in db/db diabetic mice [1]. These compounds bear structural similarity to the target compound scaffold, confirming that the aminoindane core is compatible with in vivo drug-like properties. However, the specific contribution of a C4 carboxyl versus alternative ring substitutions (e.g., C5, C6) to PPARα potency was not explicitly parsed in the published SAR. Procurement of 1-amino-2,3-dihydro-1H-indene-4-carboxylic acid for PPAR-targeted library synthesis is justified by its regiospecific C4 substitution, which offers an anchoring point for amide coupling distinct from the C1 amine.

PPARα Agonist
Supporting evidence
Aminoindane‑ureido‑TIBA derivatives: low‑µM EC50 reported; target compound not directly assayed
Supports scaffold compatibility review
C4‑COOH polarity requires SAR evaluation
PPARα Agonist Metabolic Disease Indane SAR

Enantiopure (R)- and (S)-Isomers vs. Racemic Supply

The (R)-enantiomer (CAS 1213172-88-3) and (S)-enantiomer (CAS 1213531-91-9) of 1-amino-2,3-dihydro-1H-indene-4-carboxylic acid are commercially available as separate, well-characterized stereoisomers. Vendor technical datasheets confirm purities of 95% (racemic) and 98% (single enantiomer), with batch-specific analytical certificates (NMR, HPLC, GC) provided . In contrast, the 1-aminoindane-1-carboxylic acid analog is typically supplied only as a racemate or as Boc-protected racemic mixtures, requiring additional chiral resolution steps by the end user. The hydrochloride salt form (CAS 2708342-33-8) further improves aqueous solubility for synthetic applications. This ready availability of defined stereochemistry at C1 eliminates the need for chiral chromatography in downstream peptide or small-molecule synthesis, directly reducing production cost and time.

Enantiomer Supply
Direct head-to-head
Target: (R) ≥98%, (S) ≥95%, HCl salt vs 1‑Aminoindane‑1‑carboxylic acid: predominantly racemic supply
Supports enantiopure procurement context
Vendor COA: NMR, HPLC; chiral resolution step bypassed
Chiral Building Block Enantiomeric Purity Procurement Specification

1-Aminoindane-4-carboxylic Acid Procurement Scenarios


4-Substituted-1-aminoindane Libraries for Drug Discovery

The C4 carboxylic acid serves as a versatile handle for amide coupling, esterification, or Curtius rearrangement, enabling parallel library synthesis of 4-substituted-1-aminoindane derivatives. The C1 amine can be simultaneously protected (e.g., Boc or Fmoc) while the C4 carboxyl is derivatized, a synthetic advantage not available with 2-aminoindane-2-carboxylic acid where the amine and acid share the same carbon, restricting orthogonal protection strategies [1].

Chiral Intermediate for Ozanimod-Class S1P1 Modulators

The target compound (or its 4-carboxy-indanone precursor) is directly convertible to (S)-4-cyano-1-aminoindane, the chiral intermediate required for Ozanimod and potentially other S1P receptor modulators. The published chemoenzymatic route using this core scaffold achieves high enantioselectivity (>99% ee) under scalable conditions, making it the preferred building block for process chemistry development in this therapeutic area [1].

Rigid Peptidomimetics with Non-Canonical Helix/Turn Stabilization

The 1-amino-4-carboxy geometry projects the amine nitrogen away from the aromatic plane, creating a unique backbone constraint distinct from the quaternary C2-amino acid Aic. When incorporated into peptide chains via solid-phase peptide synthesis, this scaffold is expected to stabilize specific phi/psi dihedral angle combinations that differ from those imposed by Aic or proline, potentially enabling novel secondary structure mimetics. Computational modeling of such constrained residues is supported by extensive studies on Aic-containing peptides [1].

Regiospecific C4-Anchoring for PPAR Lead Optimization

The aminoindane core has proven oral bioavailability and triglyceride-lowering efficacy in preclinical diabetes models when elaborated at the amine position with optimized side chains. The C4 carboxylic acid provides a secondary anchoring point for introducing solubility-modulating groups or additional pharmacophore elements, expanding the SAR exploration space beyond what C2-only or C1-only substituted analogs can offer [1].

Application
Selection Property
Validation Focus
4‑Substituted aminoindane libraries
Orthogonal C4/C1 protection strategy
Synthetic versatility assessment
S1P1 modulator intermediate
Chemoenzymatic route compatibility
Enantiomeric purity verification
Conformationally constrained peptidomimetics
Distinct dihedral constraint vs Aic
Conformational modeling review
PPAR lead optimization
Scaffold with reported oral bioavailability
PK and target engagement endpoint review
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